

# Anaritide Clinical Trials: A Cross-Study Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Anaritide |           |  |  |
| Cat. No.:            | B1591222  | Get Quote |  |  |

For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of key clinical trials involving **Anaritide**, a synthetic analog of the atrial natriuretic peptide. This document summarizes quantitative data from pivotal studies, details experimental protocols, and visualizes the underlying signaling pathway to offer a comprehensive overview of **Anaritide**'s clinical performance.

**Anaritide** has been investigated for its potential therapeutic effects in conditions such as acute kidney injury and heart failure. This guide synthesizes findings from key clinical trials to facilitate a deeper understanding of its efficacy and safety profile across different patient populations and dosing regimens.

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from prominent **Anaritide** clinical trials.

## Table 1: Anaritide in Acute Tubular Necrosis (Allgren et al.)



| Outcome                             | Anaritide (0.2<br>μg/kg/min) | Placebo          | p-value |
|-------------------------------------|------------------------------|------------------|---------|
| Overall Population (n=504)          |                              |                  |         |
| Dialysis-Free Survival at Day 21    | 43%                          | 47%              | 0.35    |
| Oliguric Subgroup<br>(n=120)        |                              |                  |         |
| Dialysis-Free Survival at Day 21    | 27% (16 of 60)               | 8% (5 of 60)     | 0.008   |
| Non-Oliguric<br>Subgroup (n=378)    |                              |                  |         |
| Dialysis-Free Survival<br>at Day 21 | 48% (88 of 183)              | 59% (116 of 195) | 0.03    |

Table 2: Anaritide in Oliguric Acute Renal Failure (Lewis

et al.)

| Outcome                               | Anaritide (0.2<br>μg/kg/min) | Placebo | p-value |
|---------------------------------------|------------------------------|---------|---------|
| Patient Population (n=222)            |                              |         |         |
| Dialysis-Free Survival<br>at Day 21   | 21%                          | 15%     | 0.22    |
| Requirement for<br>Dialysis by Day 14 | 64%                          | 77%     | 0.054   |
| Mortality at Day 60                   | 60%                          | 56%     | 0.541   |
| Incidence of Systolic BP < 90 mmHg    | 95%                          | 55%     | <0.001  |



Table 3: Hemodynamic and Renal Effects of Anaritide in

Congestive Heart Failure (Fody et al.)

| Parameter (at 0.03-<br>0.3 µg/kg/min)          | Baseline (Mean ± SEM) | Post-Anaritide<br>(Mean ± SEM) | p-value |
|------------------------------------------------|-----------------------|--------------------------------|---------|
| Mean Systemic<br>Arterial Pressure (mm<br>Hg)  | 94 ± 2                | 87 ± 2                         | <0.05   |
| Right Atrial Pressure<br>(mm Hg)               | 10 ± 1                | 8 ± 1                          | <0.05   |
| Mean Pulmonary<br>Arterial Pressure (mm<br>Hg) | 33 ± 2                | 28 ± 2                         | <0.05   |
| Pulmonary Artery<br>Wedge Pressure (mm<br>Hg)  | 22 ± 2                | 15 ± 2                         | <0.05   |
| Cardiac Index<br>(L/min/m²)                    | 2.39 ± 0.15           | 2.62 ± 0.15                    | <0.05   |
| Urine Volume (ml/min)                          | 1.6 ± 0.2             | 2.3 ± 0.4                      | <0.05   |
| Sodium Excretion<br>(μEq/min)                  | 47 ± 13               | 74 ± 20                        | <0.05   |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication of the study designs.

### **Anaritide in Acute Tubular Necrosis (Allgren et al.)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[1]
- Participants: 504 critically ill patients diagnosed with acute tubular necrosis.[1]



- Intervention: Patients were randomly assigned to receive a 24-hour intravenous infusion of either **Anaritide** at a dose of 0.2 μg per kilogram of body weight per minute or a matching placebo.[1]
- Primary Endpoint: The primary outcome measured was dialysis-free survival for 21 days following the treatment infusion.[1]
- Secondary Endpoints: Other monitored outcomes included the necessity for dialysis, alterations in serum creatinine concentration, and overall mortality.[1]
- Subgroup Analysis: A prospective analysis was conducted on a subgroup of 120 patients with oliguria, defined as a urinary output of less than 400 ml per day.

### **Anaritide in Oliguric Acute Renal Failure (Lewis et al.)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 222 patients specifically with oliguric acute renal failure were enrolled.
- Intervention: Participants were randomized to receive a 24-hour infusion of either Anaritide (0.2 μg/kg/min) or a placebo.
- Primary Endpoint: The primary efficacy endpoint was dialysis-free survival through day 21.
- Follow-up: Dialysis and mortality status were monitored for 60 days.
- Safety Monitoring: Hemodynamic parameters, including systolic blood pressure, were closely monitored during the infusion period.

## Hemodynamic and Renal Effects of Anaritide in Congestive Heart Failure (Fody et al.)

- Study Design: A clinical trial involving patients with New York Heart Association class II to IV heart failure.
- Participants: 35 patients (32 men and 3 women) aged 33 to 75 years.



- Intervention: The study was conducted in two phases. In the first phase, **Anaritide** was administered as 1-hour infusions at rates varying from 0.03 to 0.3 μg/kg/min, with hemodynamic monitoring via right-sided heart catheterization. The second phase involved 2-hour infusions of **Anaritide** (0.03 to 0.6 μg/kg/min) and placebo with noninvasive monitoring.
- Measurements: Hemodynamic parameters measured included mean systemic arterial, right atrial, mean pulmonary arterial, and pulmonary artery wedge pressures, as well as cardiac index. Renal effects were assessed by measuring urine volume, sodium excretion, and creatinine clearance.

### Signaling Pathway and Experimental Workflow

To visualize the biological mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.



Click to download full resolution via product page

Caption: Anaritide Signaling Pathway





Click to download full resolution via product page

Caption: Workflow of a Randomized Controlled Trial of Anaritide in Acute Kidney Injury

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Anaritide in acute tubular necrosis. Auriculin Anaritide Acute Renal Failure Study Group -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anaritide Clinical Trials: A Cross-Study Comparison for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591222#cross-study-comparison-of-anaritideclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com